Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-
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Overview
Description
Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- is a complex organic compound that features a benzene ring substituted with a cyclohexylidenefluoromethyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene, where benzene reacts with sulfuric acid or sulfur trioxide to form benzenesulfonic acid . This intermediate can then undergo further reactions to introduce the cyclohexylidenefluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where benzene is treated with fuming sulfuric acid under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Substitution: Common reactions include nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: Reactions at the benzylic position can involve nucleophilic substitution, leading to the formation of various derivatives.
Common Reagents and Conditions
Sulfuric Acid: Used in sulfonation reactions to introduce the sulfonyl group.
Halogens (Cl2, Br2): Used in halogenation reactions to substitute hydrogen atoms on the benzene ring.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation yields benzenesulfonic acid, while halogenation produces halobenzenes .
Scientific Research Applications
Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating further chemical reactions . The cyclohexylidenefluoromethyl group can also impact the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: A simpler compound with only a sulfonyl group attached to the benzene ring.
Cyclohexylbenzene: Contains a cyclohexyl group attached to the benzene ring but lacks the sulfonyl group.
Fluorobenzene: Features a fluorine atom attached to the benzene ring, similar to the fluoromethyl group in the target compound.
Uniqueness
Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- is unique due to the combination of the cyclohexylidenefluoromethyl and sulfonyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
114969-27-6 |
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Molecular Formula |
C13H15FO2S |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
[cyclohexylidene(fluoro)methyl]sulfonylbenzene |
InChI |
InChI=1S/C13H15FO2S/c14-13(11-7-3-1-4-8-11)17(15,16)12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2 |
InChI Key |
RSSDFLSYNVYDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(F)S(=O)(=O)C2=CC=CC=C2)CC1 |
Origin of Product |
United States |
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